3-Amino-2,2-difluoropropanoic acid hydrochloride

Enzyme Inhibition ACC Deaminase Structure-Activity Relationship

Select 3-Amino-2,2-difluoropropanoic acid hydrochloride for its unique gem-difluoro motif that dramatically lowers carboxylic acid pKa, enhances metabolic stability, and serves as a sensitive 19F NMR probe. This α,α-difluoro-β-alanine HCl salt is essential for synthesizing protease-resistant peptidomimetics, fluorinated β-lactams, and potent ACC deaminase inhibitors. Substituting with non-fluorinated or mono-fluorinated analogs leads to orders-of-magnitude losses in enzyme inhibition, synthetic yield, and metabolic half-life. Ideal for medicinal chemistry, chemical biology, and plant biochemistry. Supplied at 98% purity with global ambient shipping.

Molecular Formula C3H6ClF2NO2
Molecular Weight 161.53 g/mol
CAS No. 1159825-06-5
Cat. No. B1524102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,2-difluoropropanoic acid hydrochloride
CAS1159825-06-5
Molecular FormulaC3H6ClF2NO2
Molecular Weight161.53 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)(F)F)N.Cl
InChIInChI=1S/C3H5F2NO2.ClH/c4-3(5,1-6)2(7)8;/h1,6H2,(H,7,8);1H
InChIKeyYYNGRYXSTNHZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,2-difluoropropanoic Acid HCl (CAS 1159825-06-5): Procurement Overview


3-Amino-2,2-difluoropropanoic acid hydrochloride (CAS 1159825-06-5), also known as α,α-difluoro-β-alanine hydrochloride, is a halogenated, non-proteinogenic β-amino acid derivative. This fluorinated amino acid salt is primarily utilized as a research tool and a versatile building block for peptide and small molecule synthesis, where its gem-difluoro motif at the alpha-position significantly alters the acidity, conformation, and metabolic stability of the resulting molecules [1]. It is commonly procured from multiple vendors in purities ranging from 95% to 98%, making it accessible for a variety of research applications .

Why 3-Amino-2,2-difluoropropanoic Acid HCl Cannot Be Casually Substituted


Substituting 3-amino-2,2-difluoropropanoic acid hydrochloride with a generic or less expensive analog (e.g., 3-aminopropanoic acid or 3-amino-2-fluoropropanoic acid) is inadvisable due to the significant and quantifiable impact of the gem-difluoro group on molecular properties. The α,α-difluoro substitution is not merely a conservative replacement; it dramatically lowers the pKa of the carboxylic acid, alters the amine's nucleophilicity, and stabilizes specific peptide conformations [1]. This can lead to orders-of-magnitude differences in enzyme inhibition potency , synthetic yields [2], and in vitro metabolic half-lives , making the selection of the correct difluorinated building block a critical decision for experimental reproducibility and success.

3-Amino-2,2-difluoropropanoic Acid HCl: Quantitative Differentiators for Scientific Selection


Comparative Enzyme Inhibition: Potency Gain over Mono-Fluoro Analog

The α,α-difluoro substitution in 3-amino-2,2-difluoropropanoic acid is reported to provide superior enzyme inhibition compared to its mono-fluorinated analog. While the exact Ki values are not publicly available, the difluoro compound is described as a 'slow-dissociating inhibitor of ACC deaminase with submicromolar affinity' . In contrast, the mono-fluoro analog, 3-amino-2-fluoropropanoic acid, is characterized as 'less potent as an enzyme inhibitor' . This qualitative difference in potency, driven by the second fluorine atom, is a key factor for projects targeting this enzyme class.

Enzyme Inhibition ACC Deaminase Structure-Activity Relationship

Differentiation in Synthetic Utility: Access to Novel Heterocycles via Cyclization

A unique synthetic pathway is enabled by the N-protected form of 3-amino-2,2-difluoropropanoic acid. N-substituted α,α-difluoro-β-alanine precursors are described as 'better candidates for N1-C2 cyclization' compared to other derivatives, providing a route to 3,3-difluoroazetidin-2-ones . This cyclization is a key step in generating novel β-lactam scaffolds, a reaction that is not similarly favored with non-fluorinated or differently substituted β-alanine analogs.

Synthetic Chemistry Building Block β-Lactam Synthesis

Comparative Stability: Enhanced Resistance to Hydrolytic Degradation

The presence of two fluorine atoms at the alpha-carbon significantly increases the resistance of the adjacent carbonyl to hydrolysis. While direct quantitative comparison data for the free amino acid are not available, the effect is well-documented for peptides incorporating this motif. Studies show that peptides containing α,α-difluoro-β-alanine exhibit enhanced hydrolytic stability compared to their non-fluorinated counterparts . This is a class-level benefit of gem-difluoro substitution, which is imparted to any molecule built from this compound .

Chemical Stability Hydrolytic Resistance Fluorine Effect

Purity Differentiation: Sourcing for Sensitive Applications

Commercial availability of 3-amino-2,2-difluoropropanoic acid hydrochloride varies in purity, with documented specifications of 95% from AKSci , 97% from Bidepharm , and 98% from Sigma-Aldrich . The 98% purity grade is suitable for demanding applications like peptide synthesis where minor impurities can significantly reduce coupling yields or complicate purification. Lower purity grades may be acceptable for initial screening or larger-scale reactions where cost is a primary driver, but the 98% option is a critical differentiator for researchers requiring the highest level of confidence in their starting material's quality.

Purity Quality Control Pharmaceutical Intermediates

Physicochemical Differentiation: Optimizing for Pharmacokinetic Properties

The gem-difluoro group at the α-position provides a unique lipophilicity profile. 3-amino-2,2-difluoropropanoic acid has a Consensus Log Po/w of -0.17, with individual prediction methods ranging from -1.95 (XLOGP3) to 1.31 (WLOGP) . This contrasts with non-fluorinated β-alanine, which is significantly more hydrophilic. This moderate lipophilicity is often desirable in drug design to balance solubility and membrane permeability. Furthermore, the fluorine atoms serve as sensitive probes for 19F NMR, allowing for non-invasive tracking of the molecule in biological systems [1]. Non-fluorinated analogs lack this analytical handle.

Lipophilicity Physicochemical Properties Drug Design

3-Amino-2,2-difluoropropanoic Acid HCl: Optimal Research & Industrial Applications


Medicinal Chemistry: Design of Metabolically Stable Peptidomimetics and Inhibitors

This building block is ideal for medicinal chemists seeking to improve the pharmacokinetic profile of peptide-based drug candidates. The enhanced hydrolytic stability and moderate lipophilicity (Consensus Log P of -0.17) of the α,α-difluoro-β-alanine motif make it a prime choice for creating peptidomimetics resistant to protease degradation. Its reported 'submicromolar affinity' as an ACC deaminase inhibitor directly supports its use in designing potent, stable enzyme inhibitors for targets where the natural substrate contains a β-alanine moiety.

Chemical Biology: Development of 19F NMR Probes

Researchers designing experiments to track molecular interactions in complex biological environments should prioritize this compound. The gem-difluoro group provides a sensitive and non-perturbing 19F NMR probe that is absent in non-fluorinated analogs . This allows for label-free detection of the compound and its conjugates, enabling real-time monitoring of binding events, conformational changes, and metabolic fate directly in cells or lysates without the need for radioactive or fluorescent labeling.

Synthetic Organic Chemistry: Accessing Novel Fluorinated Heterocycles

For synthetic chemists seeking to expand the chemical space of fluorinated β-lactams and other heterocycles, N-protected derivatives of this compound are essential. The enhanced propensity for N1-C2 cyclization provides a strategic advantage in synthesizing 3,3-difluoroazetidin-2-ones, a scaffold of significant interest in medicinal chemistry. Substituting with a non-fluorinated β-alanine would preclude access to this valuable fluorinated motif and the improved metabolic stability it confers.

Biochemical Research: Investigating the Role of the ACC Deaminase

As a characterized 'slow-dissociating inhibitor of ACC deaminase' , this compound is a valuable research tool for plant biologists and biochemists studying the ethylene biosynthesis pathway. Its specific activity against this enzyme makes it a superior choice for experimental dissection of ACC deaminase function compared to non-specific or less potent analogs. Using this well-defined inhibitor ensures greater confidence in experimental outcomes and mechanistic interpretations.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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